4-oxo-7-propyl-1H-quinoline-2-carboxylic acid
Overview
Description
4-oxo-7-propyl-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinoline backbone with a propyl group at the 7th position, a carboxylic acid group at the 2nd position, and a keto group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-7-propyl-1H-quinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the cyclization of N-acylanthranilic acids under acidic or basic conditions. The reaction conditions often involve heating the reactants in the presence of a catalyst to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-oxo-7-propyl-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-oxo-7-propyl-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a G-protein-coupled receptor agonist and NMDA receptor antagonist.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-oxo-7-propyl-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. It acts as an agonist for G-protein-coupled receptors and an antagonist for NMDA receptors. These interactions modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
1,4-Dihydro-4-oxoquinoline-2-carboxylic acid: Exhibits neuroprotective and receptor-modulating activities.
Uniqueness
4-oxo-7-propyl-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 7th position and carboxylic acid group at the 2nd position differentiate it from other quinoline derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-oxo-7-propyl-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-3-8-4-5-9-10(6-8)14-11(13(16)17)7-12(9)15/h4-7H,2-3H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
WKVWVNNBGHLTPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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